molecular formula C12H28O7P2 B14341688 Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate CAS No. 92925-78-5

Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate

Cat. No.: B14341688
CAS No.: 92925-78-5
M. Wt: 346.29 g/mol
InChI Key: HWOGYSVQHWLZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate is an organophosphorus compound with the molecular formula C10H23O6P2. This compound is known for its unique chemical structure, which includes two diethoxyphosphoryl groups attached to a butyl chain. It is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable butyl halide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The diethoxyphosphoryl groups play a crucial role in these interactions, as they can form strong bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate is unique due to its dual diethoxyphosphoryl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

92925-78-5

Molecular Formula

C12H28O7P2

Molecular Weight

346.29 g/mol

IUPAC Name

1-diethoxyphosphorylbutan-2-yl diethyl phosphate

InChI

InChI=1S/C12H28O7P2/c1-6-12(11-20(13,15-7-2)16-8-3)19-21(14,17-9-4)18-10-5/h12H,6-11H2,1-5H3

InChI Key

HWOGYSVQHWLZLN-UHFFFAOYSA-N

Canonical SMILES

CCC(CP(=O)(OCC)OCC)OP(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.